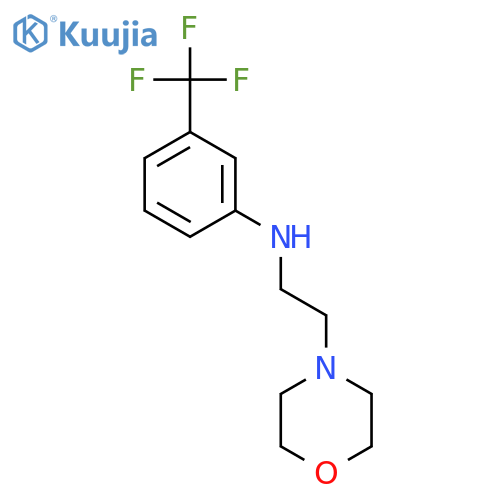Cas no 53725-81-8 (N-2-(morpholin-4-yl)ethyl-3-(trifluoromethyl)aniline)
N-2-(モルホリン-4-イル)エチル-3-(トリフルオロメチル)アニリンは、有機合成中間体として重要な化合物です。モルホリン基とトリフルオロメチル基を有するアニリン誘導体であり、医薬品や農薬の開発において有用な構造単位を提供します。特に、トリフルオロメチル基の導入により、脂溶性や代謝安定性の向上が期待できます。モルホリン環の存在は分子の水溶性を調節し、生物学的活性の最適化に寄与します。本化合物は高い純度で合成可能であり、複雑な有機分子の構築における多用途なビルディングブロックとして利用されています。

53725-81-8 structure
商品名:N-2-(morpholin-4-yl)ethyl-3-(trifluoromethyl)aniline
N-2-(morpholin-4-yl)ethyl-3-(trifluoromethyl)aniline 化学的及び物理的性質
名前と識別子
-
- 4-MORPHOLINEETHANAMINE, N-[3-(TRIFLUOROMETHYL)PHENYL]-
- N-2-(morpholin-4-yl)ethyl-3-(trifluoromethyl)aniline
- SCHEMBL20387675
- N-[3-(Trifluoromethyl)phenyl]morpholine-4-ethanamine
- 53725-81-8
- N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(TRIFLUOROMETHYL)ANILINE
- NQDAVUDNZYHDSF-UHFFFAOYSA-N
- AKOS000250754
- EN300-150529
-
- インチ: InChI=1S/C13H17F3N2O/c14-13(15,16)11-2-1-3-12(10-11)17-4-5-18-6-8-19-9-7-18/h1-3,10,17H,4-9H2
- InChIKey: NQDAVUDNZYHDSF-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 274.12929766Da
- どういたいしつりょう: 274.12929766Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 24.5Ų
N-2-(morpholin-4-yl)ethyl-3-(trifluoromethyl)aniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-150529-1.0g |
N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline |
53725-81-8 | 1g |
$1029.0 | 2023-06-08 | ||
| Enamine | EN300-150529-2.5g |
N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline |
53725-81-8 | 2.5g |
$2014.0 | 2023-06-08 | ||
| Enamine | EN300-150529-5.0g |
N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline |
53725-81-8 | 5g |
$2981.0 | 2023-06-08 | ||
| Enamine | EN300-150529-5000mg |
N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline |
53725-81-8 | 5000mg |
$2981.0 | 2023-09-27 | ||
| Enamine | EN300-150529-1000mg |
N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline |
53725-81-8 | 1000mg |
$1029.0 | 2023-09-27 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1552200-1g |
N-(2-morpholinoethyl)-3-(trifluoromethyl)aniline |
53725-81-8 | 98% | 1g |
¥4944.00 | 2024-05-09 | |
| Enamine | EN300-150529-0.1g |
N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline |
53725-81-8 | 0.1g |
$904.0 | 2023-06-08 | ||
| Enamine | EN300-150529-10000mg |
N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline |
53725-81-8 | 10000mg |
$4421.0 | 2023-09-27 | ||
| Enamine | EN300-150529-50mg |
N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline |
53725-81-8 | 50mg |
$864.0 | 2023-09-27 | ||
| Enamine | EN300-150529-0.05g |
N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline |
53725-81-8 | 0.05g |
$864.0 | 2023-06-08 |
N-2-(morpholin-4-yl)ethyl-3-(trifluoromethyl)aniline 関連文献
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
53725-81-8 (N-2-(morpholin-4-yl)ethyl-3-(trifluoromethyl)aniline) 関連製品
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
